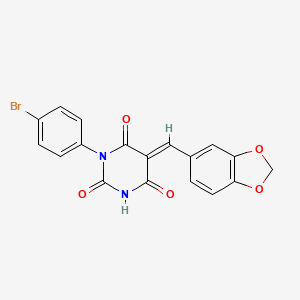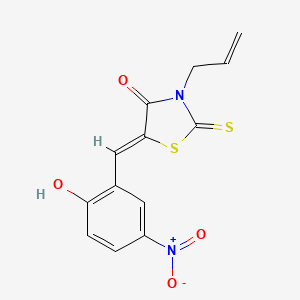![molecular formula C17H27NO3 B5195134 N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine](/img/structure/B5195134.png)
N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine, also known as TMAO, is a naturally occurring organic compound found in various marine animals, including fish, shrimp, and squid. TMAO has gained significant attention in recent years due to its potential role in cardiovascular disease and other health conditions.
Wirkmechanismus
The mechanism of action of N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine is not fully understood. However, it is believed that N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine may affect lipid metabolism and inflammation, which are both important factors in the development of cardiovascular disease. N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine may also affect the gut microbiome, which has been linked to various health conditions.
Biochemical and Physiological Effects:
N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine has been shown to affect various biochemical and physiological processes in the body. Studies have shown that N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine can increase the production of inflammatory cytokines and affect lipid metabolism. N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine has also been shown to affect the gut microbiome, which may have implications for overall health.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine is a useful tool in laboratory experiments due to its ability to induce changes in lipid metabolism and inflammation. However, N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine has limitations, including its potential toxicity and the need for careful handling.
Zukünftige Richtungen
There are several future directions for research on N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine. One area of interest is the role of N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine in other health conditions, including kidney disease and liver disease. Another area of interest is the potential use of N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine as a biomarker for cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine and its effects on the gut microbiome.
Conclusion:
In conclusion, N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine is a naturally occurring organic compound that has gained significant attention in recent years due to its potential role in cardiovascular disease and other health conditions. N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine can be synthesized through various methods and has been extensively studied for its scientific research application. N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine affects various biochemical and physiological processes in the body and has advantages and limitations for lab experiments. There are several future directions for research on N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine, including its role in other health conditions and its potential use as a biomarker for cardiovascular disease.
Synthesemethoden
N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine can be synthesized through various methods, including the oxidation of trimethylamine (TMA) with hydrogen peroxide or potassium permanganate. Another method involves the reaction of TMA with formaldehyde and subsequent oxidation with potassium permanganate. N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine can also be synthesized through the reaction of TMA with dimethyl sulfoxide (DMSO) in the presence of an oxidizing agent.
Wissenschaftliche Forschungsanwendungen
N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine has been extensively studied for its potential role in cardiovascular disease. Several studies have shown that N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine levels are elevated in individuals with cardiovascular disease and are associated with an increased risk of adverse cardiovascular events. N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine has also been linked to other health conditions, including kidney disease, liver disease, and diabetes.
Eigenschaften
IUPAC Name |
2-[(3,5,7-trimethyladamantane-1-carbonyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3/c1-11(12(19)20)18-13(21)17-8-14(2)5-15(3,9-17)7-16(4,6-14)10-17/h11H,5-10H2,1-4H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPKFDZRZJUYRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C12CC3(CC(C1)(CC(C3)(C2)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 4-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoate](/img/structure/B5195064.png)
![3-chloro-4-[(1'-isopropyl-1,4'-bipiperidin-4-yl)oxy]-N-(2-methoxyethyl)benzamide](/img/structure/B5195067.png)
![4-{3-[(2,4-dimethoxybenzyl)amino]butyl}phenol](/img/structure/B5195071.png)
![2-{[5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethoxyphenyl)acetamide](/img/structure/B5195072.png)
![methyl 4-({[3-(benzoylamino)-1-benzyl-5-oxo-2-thioxo-4-imidazolidinyl]acetyl}amino)benzoate](/img/structure/B5195084.png)

![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(1-isopropyl-2-methylpropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5195098.png)
![3-[(4-chlorophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5195105.png)
![2-(2-furyl)-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-2-oxoacetamide](/img/structure/B5195119.png)
![methyl N-[(1-isopropyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)acetyl]glycinate](/img/structure/B5195131.png)

![3-bromo-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B5195152.png)
![4-[4-[4-(allyloxy)-3-methoxybenzylidene]-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B5195166.png)